molecular formula C6H3ClN2OS B1347200 6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 23576-84-3

6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Cat. No. B1347200
CAS RN: 23576-84-3
M. Wt: 186.62 g/mol
InChI Key: ZUBBEEJDPFMKHA-UHFFFAOYSA-N
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Description

“6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde”, also known as CITCO, is an imidazothiazole derivative . It has been identified as a novel human constitutive androstane receptor (CAR) agonist . It has potent activity in an in vitro fluorescence-based CAR activation assay .


Synthesis Analysis

The synthesis of aldehydes, including “6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde”, can be performed using the Vilsmeier-Haack (V-H) reaction . The V-H reagent is prepared by adding POCl3 into a stirred solution of DMF in CHCl3 at 0–5 °C .


Molecular Structure Analysis

The molecular formula of “6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde” is C5H3ClN2S . Its InChIKey is WOZMDYAJHVHPMD-UHFFFAOYSA-N . The canonical SMILES representation is C1=CSC2=NC(=CN21)Cl .


Chemical Reactions Analysis

The compound is an imidazothiazole derivative and has been used to distinguish the function of human CAR from that of human PXR .


Physical And Chemical Properties Analysis

The molecular weight of “6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde” is 158.61 g/mol . It has a topological polar surface area of 45.5 Ų . The compound has a complexity of 122 .

Scientific Research Applications

Chemical Building Blocks

“6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde” is used as a chemical building block in various scientific research . It’s a part of a broader category of compounds known as aldehydes .

Pharmaceutical Intermediate

This compound is also used as a pharmaceutical intermediate . An intermediate is a substance produced during the middle stages of a reaction between two or more other substances, and it’s often used as a stepping stone to create other compounds.

Constitutive Androstane Receptor (CAR) Activation

Although not directly related to “6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde”, a similar compound, CITCO, is an imidazothiazole derivative that stimulates human constitutive androstane receptor (CAR) nuclear translocation . This suggests potential applications of “6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde” in similar biological pathways.

Potential Allosteric Enhancer

Again, while not directly related to “6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde”, another similar compound, Benzoylthiophenes, are allosteric enhancers (AE) of agonist activity at the A1 adenosine receptor . This suggests that “6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde” could potentially have similar applications.

Mechanism of Action

Target of Action

It’s structurally similar to citco , an imidazothiazole derivative known to stimulate the human constitutive androstane receptor (CAR) . CAR is a key regulator of xenobiotic and endobiotic metabolism, playing a crucial role in the body’s response to foreign substances.

Mode of Action

If it acts similarly to CITCO, it may stimulate the nuclear translocation of CAR , thereby activating the transcription of genes involved in drug metabolism and transport.

Biochemical Pathways

If it acts like CITCO, it could influence the expression of various cytochrome P450 enzymes, which play a significant role in drug metabolism .

Result of Action

If it acts like CITCO, it could potentially alter the expression of various drug-metabolizing enzymes and transporters, influencing the body’s response to various substances .

Action Environment

Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of 6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde. For instance, its storage temperature is recommended to be 28°C , suggesting that it may be sensitive to heat.

properties

IUPAC Name

6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2OS/c7-5-4(3-10)9-1-2-11-6(9)8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBBEEJDPFMKHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=C(N21)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70317394
Record name 6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
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Molecular Weight

186.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde

CAS RN

23576-84-3
Record name 6-Chloroimidazo[2,1-b]thiazole-5-carboxaldehyde
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Record name 23576-84-3
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Record name 6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
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Record name 6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
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